molecular formula C9H15NO2 B13518983 Ethyl 2-azaspiro[3.3]heptane-5-carboxylate

Ethyl 2-azaspiro[3.3]heptane-5-carboxylate

Cat. No.: B13518983
M. Wt: 169.22 g/mol
InChI Key: VCJRGJZZOQJONX-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[3.3]heptane-5-carboxylate is a spirocyclic compound characterized by a unique molecular structure that includes a spiro junction connecting two rings. This compound has garnered significant interest in the fields of medicinal chemistry and drug design due to its potential biological activity and structural rigidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azaspiro[3.3]heptane-5-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . Another approach includes the use of asymmetric synthesis techniques to introduce chiral centers, enhancing the compound’s biological activity .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azaspiro[3.3]heptane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of ethyl 2-azaspiro[3.3]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity towards these targets. The compound’s biological activity is mediated through pathways involving enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Ethyl 2-azaspiro[3.3]heptane-5-carboxylate can be compared with other spirocyclic compounds, such as:

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the unique features of this compound.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-azaspiro[3.3]heptane-7-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)7-3-4-9(7)5-10-6-9/h7,10H,2-6H2,1H3

InChI Key

VCJRGJZZOQJONX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC12CNC2

Origin of Product

United States

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